methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride
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Overview
Description
Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. Subsequent steps involve esterification and benzylation to introduce the methyl ester and benzyl groups, respectively. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Another isoquinoline derivative with different functional groups.
1,2,3,4-tetrahydroisoquinoline: A simpler isoquinoline derivative with potential biological activities.
N-methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: A related compound with hydroxyl groups.
Uniqueness
Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, methyl ester, and isoquinoline core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20ClNO2 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-21-18(20)16-9-5-8-15-10-11-19(13-17(15)16)12-14-6-3-2-4-7-14;/h2-9H,10-13H2,1H3;1H |
InChI Key |
UZWYUWWSGXSGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CN(CC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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